N2-环丙基嘧啶-2,5-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

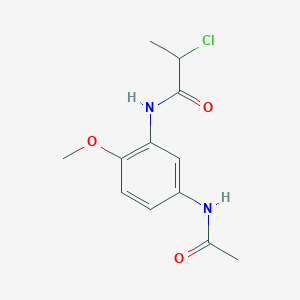

N2-Cyclopropylpyrimidine-2,5-diamine is a derivative of the pyrimidine family, which is a class of compounds that have a wide range of applications in medicinal chemistry. Pyrimidines are known for their role as the basic structure for several antifolates, which are compounds that inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus critical for DNA replication and cell division. This makes them valuable in the development of antitumor and antimicrobial agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various starting materials such as β-ketoesters or β-aldehydoesters with guanidine hydrochloride, as seen in the synthesis of 2-aminopyrimidine derivatives . Additionally, the synthesis of diamines, which are essential building blocks for drugs and organic materials, can be achieved through nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, followed by selective substitution to form orthogonally protected diamines . The synthesis of N2-Cyclopropylpyrimidine-2,5-diamine would likely follow similar methodologies, utilizing cyclopropyl intermediates and appropriate substitution reactions to introduce the cyclopropyl group and the diamine functionality.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with biological targets. For instance, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows that the relative disposition of pyridine and imine groups allows for the participation of the former in intermolecular interactions due to their accessibility . Similarly, the molecular structure of N2-Cyclopropylpyrimidine-2,5-diamine would influence its biological activity and interaction with enzymes like DHFR.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including the Dimroth rearrangement, which involves the transformation of pyrimidine compounds under different conditions . The reactivity of the pyrimidine ring can be modified by substituents, which can lead to different reaction pathways and products. The cyclopropyl group in N2-Cyclopropylpyrimidine-2,5-diamine could affect its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and mechanical properties, are influenced by their molecular structure. For example, polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, which are attributed to the presence of the pyrimidine unit . The introduction of a cyclopropyl group in N2-Cyclopropylpyrimidine-2,5-diamine would likely impact its physical and chemical properties, potentially enhancing its solubility or stability, which are important factors in drug development .

科学研究应用

在药物化学中的合成和应用

N2-环丙基嘧啶-2,5-二胺是药物化学领域中引起关注的化合物,因为它在结构上与嘧啶相似,嘧啶是许多生物活性化合物中的核心结构成分。它的重要性源于其作为合成各种杂环化合物的潜在前体,而杂环化合物是药物开发的核心。一个重要的应用领域是合成吡喃嘧啶衍生物,由于其生物利用度和广泛的合成适用性,吡喃嘧啶衍生物具有广泛的药物应用 (Parmar、Vala 和 Patel,2023 年)。这些衍生物使用杂化催化剂合成,包括有机催化剂、金属催化剂和纳米催化剂,突出了该化合物在促进药物开发中必不可少的复杂化学反应方面的多功能性。

在开发抗癌剂中的作用

N2-环丙基嘧啶-2,5-二胺衍生物的另一个关键应用是在抗癌药物的开发中。嘧啶衍生物(如噻唑嘧啶)的结构框架已因其抗癌特性而被探索。这些化合物已显示出多种生物活性,包括抗癌作用,并作为开发新治疗剂的一个有前途的类别 (伊斯兰和法赫米,2022 年)。通过操纵 N2-环丙基嘧啶-2,5-二胺的化学结构,研究人员旨在提高抗癌剂的功效和选择性,为新药发现和开发工作奠定基础。

安全和危害

属性

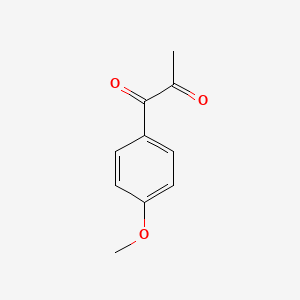

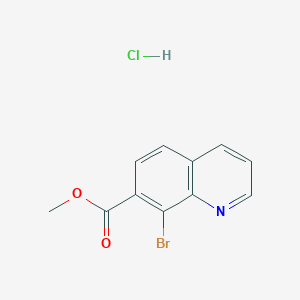

IUPAC Name |

2-N-cyclopropylpyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2,8H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIDYQTWMPBFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)